molecular formula C13H16O2 B394572 3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID CAS No. 106386-45-2

3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID

Cat. No.: B394572
CAS No.: 106386-45-2
M. Wt: 204.26g/mol
InChI Key: NLHRGHCCCHUIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID is a unique organic compound characterized by the presence of an adamantyl group attached to a propynoic acid moiety The adamantyl group, derived from adamantane, is known for its rigid, diamond-like structure, which imparts significant stability and unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID typically involves the introduction of the adamantyl group to a propynoic acid precursor. One common method involves the reaction of 1-adamantyl bromide with propargyl alcohol in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic processes that utilize transition metal catalysts to facilitate the coupling reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the propynoic acid moiety to a double or single bond, yielding alkenes or alkanes.

    Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of advanced materials, including high-performance polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the propynoic acid moiety can participate in covalent bonding with active site residues. This dual interaction mechanism makes the compound a potent inhibitor of certain enzymes and a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantylacetic acid
  • 2-(1-Adamantyl)ethylamine
  • 1-Adamantylmethanol

Uniqueness

Compared to similar compounds, 3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID stands out due to the presence of the propynoic acid moiety, which imparts unique reactivity and binding properties. The combination of the rigid adamantyl group and the reactive propynoic acid makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1-adamantyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,3-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHRGHCCCHUIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.